The Benzoylpiperidine Scaffold: A Privileged Structure in Drug Discovery
The Benzoylpiperidine Scaffold: A Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Applications of N-Boc-4-(3-chlorobenzoyl)piperidine
Executive Summary: N-Boc-4-(3-chlorobenzoyl)piperidine is a key heterocyclic intermediate, strategically significant for researchers, medicinal chemists, and drug development professionals. Its structure combines the privileged 4-benzoylpiperidine scaffold with an acid-labile N-Boc protecting group, offering a versatile platform for constructing complex molecular architectures. The 4-benzoylpiperidine motif is a cornerstone in a multitude of therapeutic agents, recognized for its metabolic stability and its role as a potential bioisostere of the piperazine ring.[1][2] This guide provides a comprehensive overview of the physicochemical properties, a robust synthetic pathway, spectral characterization, key chemical reactions, and the broad therapeutic relevance of this compound, grounded in established chemical principles and field-proven insights.
The journey of a drug from concept to clinic is built upon the strategic selection of molecular scaffolds that offer a balance of biological activity, metabolic stability, and synthetic accessibility. The 4-benzoylpiperidine fragment has emerged as one such "privileged structure".[1][2] Its prevalence across a wide array of bioactive molecules, including anti-cancer, anti-psychotic, and neuroprotective agents, underscores its value to medicinal chemistry.[2]
The utility of this scaffold lies in several key features:
-
Metabolic Stability: The piperidine ring is generally robust to metabolic degradation.
-
Structural Rigidity: The ring system provides a defined three-dimensional orientation for appended functional groups, which is critical for precise interaction with biological targets.
-
Bioisosterism: The 4-benzoylpiperidine moiety is often considered a bioisostere of the widely used piperazine ring. The ketone's carbonyl oxygen can act as a hydrogen bond acceptor, mimicking the function of the second nitrogen in piperazine, while altering the molecule's electronic and pharmacokinetic properties.[1]
N-Boc-4-(3-chlorobenzoyl)piperidine capitalizes on this privileged core by incorporating a tert-butyloxycarbonyl (Boc) group. This protecting group is stable to a wide range of nucleophilic and basic conditions but can be selectively and cleanly removed under acidic conditions, making it an ideal tool for multi-step, regioselective synthetic campaigns.[3]
Physicochemical and Structural Characteristics
N-Boc-4-(3-chlorobenzoyl)piperidine is typically supplied as a clear, colorless to pale yellow oil, reflecting its relatively low melting point. Its solubility in organic solvents like dichloromethane and chloroform facilitates its use in a variety of reaction conditions.[4]
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate | [5] |
| CAS Number | 912768-88-8 | [6] |
| Molecular Formula | C₁₇H₂₂ClNO₃ | [6] |
| Molecular Weight | 323.81 g/mol | [6] |
| Appearance | Clear Colourless Oil | [4] |
| Solubility | Chloroform, Dichloromethane | [4] |
| Topological Polar Surface Area | 46.6 Ų | [5] |
| Rotatable Bond Count | 4 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Synthesis and Purification
The most logical and field-proven approach to synthesizing N-Boc-4-(3-chlorobenzoyl)piperidine is via a Lewis acid-catalyzed Friedel-Crafts acylation. This classic carbon-carbon bond-forming reaction is the industry standard for attaching acyl groups to aromatic rings.[7][8] The overall strategy involves two key stages: the preparation of the N-Boc-protected acyl chloride from a commercially available starting material, followed by the acylation of chlorobenzene.
Detailed Experimental Protocol
Expertise & Causality: This protocol is designed for robustness and control. The use of oxalyl chloride or thionyl chloride is standard for converting carboxylic acids to highly reactive acyl chlorides.[9] The Friedel-Crafts acylation is conducted at low temperature (0 °C) to start, minimizing potential side reactions and allowing for controlled formation of the acylium ion electrophile upon addition of the Lewis acid (AlCl₃).[7] Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert under Friedel-Crafts conditions and effectively solubilizes the intermediates.
Step 1: Synthesis of tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate
-
To a stirred solution of N-Boc-isonipecotic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per mmol of acid) under a nitrogen atmosphere at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent. The resulting crude acyl chloride is a pale yellow oil and should be used immediately in the next step without purification due to its reactivity.
Step 2: Friedel-Crafts Acylation
-
In a separate flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) to a solution of chlorobenzene (5-10 eq, acting as both reagent and solvent) and anhydrous DCM (~3 mL per mmol of AlCl₃). Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and protonates any byproducts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-4-(3-chlorobenzoyl)piperidine as a clear oil.
Spectral Characterization: A Self-Validating System
| Expected ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| tert-butyl | ~ 1.48 | singlet | 9H | C(CH₃ )₃ |
| Piperidine (axial) | ~ 1.70 - 1.90 | multiplet | 4H | -CH₂ -CH-CH₂ - |
| Piperidine (methine) | ~ 3.10 - 3.25 | multiplet | 1H | -CH₂-CH -CH₂- |
| Piperidine (equatorial) | ~ 2.80 - 3.00 & 4.10 - 4.30 | multiplet | 4H | -CH₂ -N-CH₂ - |
| Aromatic | ~ 7.45 | triplet | 1H | Ar-H (para to Cl) |
| Aromatic | ~ 7.60 | doublet | 1H | Ar-H (ortho to Cl) |
| Aromatic | ~ 7.85 | doublet | 1H | Ar-H (ortho to C=O) |
| Aromatic | ~ 7.95 | singlet | 1H | Ar-H (between Cl & C=O) |
| Expected ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |
| tert-butyl (CH₃) | ~ 28.4 | -C(C H₃)₃ |
| Piperidine (C3, C5) | ~ 29.0 | C H₂-CH-C H₂ |
| Piperidine (C4) | ~ 45.5 | -CH₂-C H-CH₂- |
| Piperidine (C2, C6) | ~ 43.5 | -C H₂-N-C H₂- |
| tert-butyl (Quaternary C) | ~ 80.5 | -C (CH₃)₃ |
| Carbamate Carbonyl | ~ 154.7 | N-C (=O)O |
| Ketone Carbonyl | ~ 199.0 | Ar-C (=O)- |
| Aromatic Carbons | ~ 128.0 - 138.0 | Ar-C |
-
Infrared (IR) Spectroscopy: Key expected peaks include a strong absorption around 1690-1700 cm⁻¹ for the N-Boc carbamate carbonyl (C=O) and another strong peak around 1680-1685 cm⁻¹ for the aromatic ketone carbonyl. A peak for the C-Cl stretch will appear in the 750-800 cm⁻¹ region.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion at m/z 324.1 and an [M+Na]⁺ ion at m/z 346.1. A characteristic fragmentation pattern would involve the loss of the Boc group (-100 amu) or isobutylene (-56 amu).
Chemical Reactivity and Synthetic Utility
The synthetic value of N-Boc-4-(3-chlorobenzoyl)piperidine lies in its two primary reactive sites: the Boc-protected nitrogen and the benzoyl carbonyl group. This dual functionality allows for sequential and controlled elaboration of the molecular structure.
N-Boc Deprotection Protocol
The removal of the Boc group is a critical step to unmask the piperidine nitrogen for further functionalization, such as N-alkylation or N-arylation.
-
Dissolve N-Boc-4-(3-chlorobenzoyl)piperidine (1.0 eq) in a minimal amount of an appropriate solvent such as DCM or methanol.
-
Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 eq) for neat reactions or a 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. If HCl/dioxane was used, the product will be the hydrochloride salt, which can often be precipitated with diethyl ether. If TFA was used, a basic workup is required to isolate the free amine.
Reactions at the Benzoyl Carbonyl
The ketone provides a handle for introducing new stereocenters and functional groups. A standard transformation is its reduction to a secondary alcohol.
-
Dissolve N-Boc-4-(3-chlorobenzoyl)piperidine (1.0 eq) in methanol (~10 mL per mmol) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water or acetone.
-
Concentrate the mixture to remove most of the methanol, then partition between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting alcohol can be purified by column chromatography.
Safety, Handling, and Storage
As a laboratory chemical, N-Boc-4-(3-chlorobenzoyl)piperidine should be handled with appropriate care. While a specific safety data sheet (SDS) is not universally available, guidelines for structurally similar compounds should be followed.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
References
- Bavaro, T., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1999. [Link]
- N-Boc-4-(3-chlorobenzoyl)piperidine. Shanghai Huicheng Biological Technology Co., Ltd. [Link]
- Synthesis method for N-Boc-3-piperidone.
- boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. [Link]
- Synthesis method of N-boc-4-hydroxypiperidine.
- 4-Benzylpiperidine. Grokipedia. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
- Bavaro, T., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]
- Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride…. ResearchGate. [Link]
- Preparation method for 1-N-BOC-4-acetyl piperidine.
- Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Beutner, G. L., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Journal of the American Chemical Society. [Link]
- Dast-Yafeh, M., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
- Isonipecotic acid. Wikipedia. [Link]
- N-Benzyl-4-piperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. [Link]
- How is Isonipecotamide synthesized?. Blog. [Link]
- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/nature_si_19056.pdf](https://chemistry.princeton.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
- Vijayakumar, A., et al. (2016). Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). International Journal of ChemTech Research. [Link]V9N12CT.pdf)
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ycdehongchem.com [ycdehongchem.com]
- 10. rsc.org [rsc.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 13. N-Boc-ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
